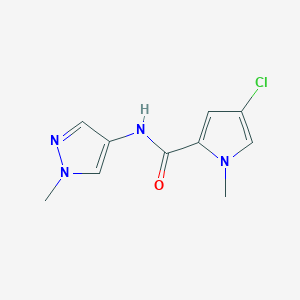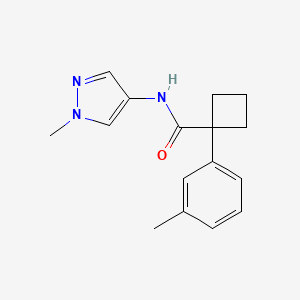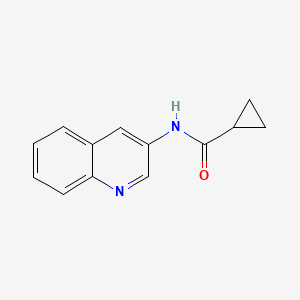
1-(2-Hydroxyethyl)-1-methyl-3-(4-methylphenyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Hydroxyethyl)-1-methyl-3-(4-methylphenyl)urea, also known as HMU-354, is a chemical compound that has been studied for its potential use in various scientific research applications. It is a urea derivative with a molecular formula of C12H16N2O2 and a molecular weight of 220.27 g/mol.
Mecanismo De Acción
The exact mechanism of action of 1-(2-Hydroxyethyl)-1-methyl-3-(4-methylphenyl)urea is not fully understood. However, studies have shown that it can inhibit the activity of certain enzymes such as glycogen synthase kinase-3 beta (GSK-3β) and cyclin-dependent kinase 5 (CDK5), which are involved in cell proliferation and survival. This inhibition can lead to the induction of apoptosis and cell cycle arrest in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that 1-(2-Hydroxyethyl)-1-methyl-3-(4-methylphenyl)urea can induce apoptosis and cell cycle arrest in cancer cells. It has also been shown to inhibit the activity of GSK-3β and CDK5, which are involved in cell proliferation and survival. Additionally, 1-(2-Hydroxyethyl)-1-methyl-3-(4-methylphenyl)urea has been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-(2-Hydroxyethyl)-1-methyl-3-(4-methylphenyl)urea in lab experiments is its potential therapeutic value in cancer and neurodegenerative diseases. However, one limitation is that the exact mechanism of action is not fully understood, which may make it more difficult to design experiments to study its effects.
Direcciones Futuras
There are several future directions for the use of 1-(2-Hydroxyethyl)-1-methyl-3-(4-methylphenyl)urea in scientific research. One potential direction is to further investigate its potential therapeutic value in cancer and neurodegenerative diseases. Additionally, further studies could be conducted to better understand the mechanism of action of 1-(2-Hydroxyethyl)-1-methyl-3-(4-methylphenyl)urea and to develop more effective treatments based on this compound. Finally, 1-(2-Hydroxyethyl)-1-methyl-3-(4-methylphenyl)urea could be used as a starting point for the development of new compounds with similar or improved therapeutic properties.
Métodos De Síntesis
The synthesis of 1-(2-Hydroxyethyl)-1-methyl-3-(4-methylphenyl)urea involves the reaction of 1-(2-hydroxyethyl)-3-(4-methylphenyl)urea with methyl iodide in the presence of a base such as potassium carbonate. This reaction results in the formation of 1-(2-Hydroxyethyl)-1-methyl-3-(4-methylphenyl)urea as a white solid. The purity of the compound can be improved by recrystallization from a suitable solvent.
Aplicaciones Científicas De Investigación
1-(2-Hydroxyethyl)-1-methyl-3-(4-methylphenyl)urea has been studied for its potential use in various scientific research applications, including as a potential therapeutic agent for cancer treatment. Studies have shown that 1-(2-Hydroxyethyl)-1-methyl-3-(4-methylphenyl)urea can inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. It has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's disease.
Propiedades
IUPAC Name |
1-(2-hydroxyethyl)-1-methyl-3-(4-methylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2/c1-9-3-5-10(6-4-9)12-11(15)13(2)7-8-14/h3-6,14H,7-8H2,1-2H3,(H,12,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWZTVLWRCUJGNN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)N(C)CCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Hydroxyethyl)-1-methyl-3-(4-methylphenyl)urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![N-methyl-2-[4-[[2-[2-(methylsulfonylmethyl)benzimidazol-1-yl]acetyl]amino]piperidin-1-yl]acetamide](/img/structure/B7539704.png)

![1-[4-(Furan-3-carbonyl)piperazin-1-yl]-2-phenylethanone](/img/structure/B7539733.png)



![3'-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]spiro[2,4-dihydro-1H-naphthalene-3,5'-imidazolidine]-2',4'-dione](/img/structure/B7539758.png)
![4-iodo-N-[3-(methoxymethyl)phenyl]benzamide](/img/structure/B7539763.png)
